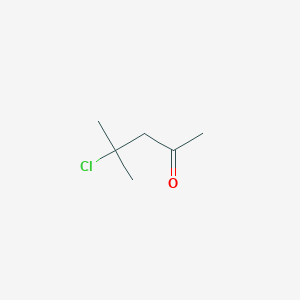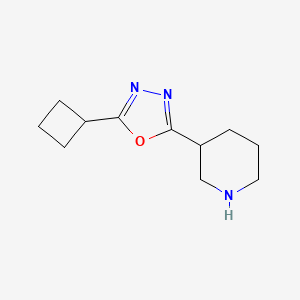
4-Chloro-4-methylpentan-2-one
説明
4-Chloro-4-methylpentan-2-one is an organic compound used as a reagent in organic synthesis . It is used to synthesize other compounds, such as drugs, fragrances, and dyes . It is also used in industries such as solvents, surfactants, and coatings .
Synthesis Analysis
At the laboratory scale, 4-Methylpentan-2-one can be produced via a three-step process using acetone as the starting material . Self-condensation, a type of aldol reaction, produces diacetone alcohol, which readily dehydrates to give 4-methylpent-3-en-2-one (commonly, mesityl oxide). Mesityl oxide is then hydrogenated to give 4-Methylpentan-2-one .Molecular Structure Analysis
The molecular formula of 4-Methylpentan-2-one is C6H12O . The IUPAC InChI Key is NTIZESTWPVYFNL-UHFFFAOYSA-N . The canonical SMILES (Daylight) is CC(CC(=O)C)C .Physical And Chemical Properties Analysis
4-Methylpentan-2-one is a colorless liquid with a sweet odor . It has a melting point of -84.7 °C, a boiling point of 116.8 °C, and a density of 0.7978 g/mL at 20 °C .科学的研究の応用
Selective Extraction and Separation
4-Chloro-4-methylpentan-2-one, through its derivative 4-methylpentan-2-ol, has been used for the quantitative extraction of iron(III) from hydrochloric acid solutions. This process highlights the compound's utility in selective metal extraction and separation processes, indicating its potential in analytical and industrial chemistry for metal purification and analysis (Gawali & Shinde, 1974).
Conformer Equilibria
Research into 2,4-disubstituted pentanes, which include derivatives similar to 4-Chloro-4-methylpentan-2-one, has provided insights into how substituents influence the equilibrium between conformers. These findings are essential for understanding molecular structure and reactivity, particularly in designing molecules with specific physical and chemical properties (Hoffmann et al., 1999).
Proton Magnetic Resonance Investigations
The proton magnetic resonance of CH3 groups in compounds including and related to 4-Chloro-4-methylpentan-2-one has been studied to understand the behavior of CH3 groups in various chemical environments. This research aids in the understanding of molecular dynamics and structure in solid-state chemistry (Powles & Gutowsky, 1953).
Catalytic Activities
The compound has been implicated in studies focusing on the acid-base properties and catalytic activities of oxide systems, where derivatives of 4-Chloro-4-methylpentan-2-one, like 4-methylpentan-2-ol, have been used as probes. Such studies shed light on the roles of different catalysts in organic transformations, contributing to the development of new catalytic processes and the synthesis of valuable chemical products (Cutrufello et al., 2002).
Spectroscopic and Thermal Analysis
The solid phases of compounds structurally related to 4-Chloro-4-methylpentan-2-one have been analyzed using spectroscopic and thermal analysis techniques. These studies are crucial for understanding the physical and chemical properties of such compounds, which can influence their application in various scientific and industrial fields (Buhrmester et al., 2006).
Safety and Hazards
特性
IUPAC Name |
4-chloro-4-methylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO/c1-5(8)4-6(2,3)7/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNYJOWPUIPWJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574314 | |
| Record name | 4-Chloro-4-methylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4-methylpentan-2-one | |
CAS RN |
14575-13-4 | |
| Record name | 4-Chloro-4-methylpentan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-4-methylpentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(Trifluoromethyl)benzyl]cyclobutanamine hydrochloride](/img/structure/B1652439.png)
![[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B1652440.png)
![1-[(3-Fluorophenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B1652442.png)

![1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1652445.png)
![1-[(4-Methylphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B1652447.png)

![tert-Butyl 2-(4-fluorophenyl)-5-(pyrrolidine-1-carbonyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B1652450.png)
![5-O-Tert-butyl 3-O-methyl 6-(benzylsulfanylmethyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-3,5-dicarboxylate](/img/structure/B1652452.png)
![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-(prop-2-enoxycarbonylamino)cyclohexyl]propanoic acid](/img/structure/B1652454.png)
![(4Z)-2-hydroxy-4-[[2-[(Z)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B1652455.png)

